(4-(2-(Piperidin-1-yl)ethoxy)phenyl)methanamine
Vue d'ensemble
Description
(4-(2-(Piperidin-1-yl)ethoxy)phenyl)methanamine is an organic compound that belongs to the class of phenylmethanamines It is characterized by the presence of a piperidine ring attached to an ethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(Piperidin-1-yl)ethoxy)phenyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of (4-(2-(Piperidin-1-yl)ethoxy)phenyl)acetaldehyde.
Reduction: The aldehyde group is reduced to a primary amine using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Catalytic hydrogenation using palladium on carbon (Pd/C) under controlled pressure and temperature is a common method employed for the reduction step.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(2-(Piperidin-1-yl)ethoxy)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The primary amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
(4-(2-(Piperidin-1-yl)ethoxy)phenyl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders, such as Alzheimer’s disease.
Chemical Biology: It serves as a building block for the development of multitarget ligands that can modulate multiple biological pathways.
Industrial Applications: The compound is utilized in the development of novel materials and as a semi-flexible linker in targeted protein degradation technologies.
Mécanisme D'action
The mechanism of action of (4-(2-(Piperidin-1-yl)ethoxy)phenyl)methanamine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits acetylcholinesterase (AChE) and beta-secretase (BACE1), leading to reduced amyloid beta (Aβ) aggregation in Alzheimer’s disease.
Pathways Involved: By inhibiting these enzymes, the compound modulates cholinergic signaling and amyloidogenic pathways, which are crucial in the progression of neurodegenerative diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(2-(Piperidin-1-yl)ethoxy)phenyl)acetaldehyde: A precursor in the synthesis of (4-(2-(Piperidin-1-yl)ethoxy)phenyl)methanamine.
(4-(2-(Morpholin-1-yl)ethoxy)phenyl)methanamine: A similar compound with a morpholine ring instead of a piperidine ring.
(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)methanamine: A compound with a pyrrolidine ring, showing different biological activities.
Uniqueness
This compound is unique due to its specific inhibitory activity against acetylcholinesterase (AChE) and beta-secretase (BACE1), making it a promising candidate for the treatment of Alzheimer’s disease . Its structural features, such as the piperidine ring and ethoxyphenyl group, contribute to its distinct pharmacological profile.
Propriétés
IUPAC Name |
[4-(2-piperidin-1-ylethoxy)phenyl]methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c15-12-13-4-6-14(7-5-13)17-11-10-16-8-2-1-3-9-16/h4-7H,1-3,8-12,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOAQOMCJULASQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.